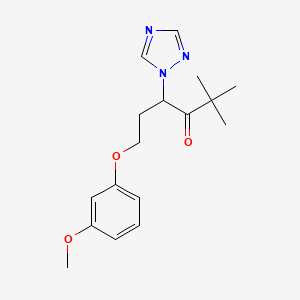

6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one

Description

Properties

CAS No. |

80554-17-2 |

|---|---|

Molecular Formula |

C17H23N3O3 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

6-(3-methoxyphenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)hexan-3-one |

InChI |

InChI=1S/C17H23N3O3/c1-17(2,3)16(21)15(20-12-18-11-19-20)8-9-23-14-7-5-6-13(10-14)22-4/h5-7,10-12,15H,8-9H2,1-4H3 |

InChI Key |

CXVCSKXJZUMUDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C(CCOC1=CC=CC(=C1)OC)N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Example Procedure:

- Starting Material: Meldrum’s acid or β-diketone compound.

- Alkylation: Introduction of methyl groups at the 2-position via alkyl halides or methylating agents.

- Ketone Formation: Controlled hydrolysis or decarboxylation to yield the 3-one functionality.

This method is supported by high-yield syntheses of similar compounds where Meldrum’s acid derivatives were alkylated and then converted to the desired ketones with yields up to 98%.

Introduction of the 3-Methoxyphenoxy Group

The 3-methoxyphenoxy substituent is typically introduced by nucleophilic substitution of a suitable leaving group on the hexanone backbone with 3-methoxyphenol or its derivatives.

Typical Method:

- Reagents: 3-Methoxyphenol and an alkyl halide or epoxide derivative of the hexanone intermediate.

- Conditions: Base-catalyzed etherification, often using potassium hydroxide or tetrabutylammonium bromide as phase transfer catalysts.

- Solvent: Polar aprotic solvents or biphasic systems.

- Temperature: 0 °C to room temperature to control reaction rate and selectivity.

For example, the synthesis of 1-(4-allyl-2-methoxyphenoxy)methyl derivatives was achieved by reacting eugenol (a methoxyphenol analog) with epichlorohydrin under basic conditions, yielding the ether in 88% yield.

Formation of the 1H-1,2,4-Triazol-1-yl Substituent

The 1,2,4-triazole ring is introduced either by cyclization reactions involving hydrazine derivatives or by nucleophilic substitution of a suitable leaving group with a triazole nucleophile.

Common Synthetic Routes:

- Cyclization: Reaction of aminoguanidine or hydrazinyl compounds with β-diketones or Meldrum’s acid derivatives to form triazole rings in one step, often under solventless or aqueous conditions.

- Nucleophilic Substitution: Reaction of a halogenated intermediate with 1H-1,2,4-triazole under basic conditions to substitute the halogen with the triazole ring.

A reported method involves stirring a β-diketone compound with aminoguanidine or its salt, sometimes in the absence of solvent or in aqueous media, to afford the triazole-containing product efficiently and economically.

Representative General Synthetic Procedure

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Purification: Products are purified by recrystallization (e.g., in methanol or ethyl acetate) or silica gel column chromatography.

- Characterization: NMR (1H and 13C), HRMS, and melting point determination confirm structure and purity.

Research Findings and Optimization Notes

- The use of Meldrum’s acid derivatives allows for high regioselectivity and yields in the formation of the dimethyl-substituted ketone core.

- Phase transfer catalysis enhances the efficiency of the etherification step with 3-methoxyphenol, providing good yields under mild conditions.

- Solventless or aqueous conditions for triazole ring formation improve environmental compatibility and reduce costs, with yields comparable to traditional organic solvent methods.

- Reaction times vary from 1 to 3 hours depending on the step, with room temperature conditions preferred to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The methoxyphenoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The compound 6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one is a notable chemical with various applications in scientific research, particularly in the fields of pharmacology and agricultural chemistry. This article explores its applications, supported by data tables and case studies.

Pharmacological Applications

The compound has shown potential as a therapeutic agent due to its structural features that allow it to interact with biological targets.

Antifungal Activity

Research indicates that compounds containing the triazole moiety are effective antifungal agents. The presence of the methoxyphenoxy group enhances solubility and bioavailability, making it a candidate for treating fungal infections. A study demonstrated that derivatives of this compound exhibited significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger .

Anticancer Properties

Another area of interest is the compound's potential anticancer properties. Preliminary studies have suggested that it can inhibit cancer cell proliferation through apoptosis induction in specific cancer lines, such as breast and colon cancer cells. Mechanistic studies reveal that it may disrupt cell cycle progression and induce oxidative stress in cancer cells .

Agricultural Applications

The compound's efficacy as a pesticide has been explored due to its ability to inhibit certain plant pathogens.

Fungicide Development

This compound has been evaluated for its fungicidal properties against plant pathogens like Botrytis cinerea. Field trials indicated a significant reduction in disease incidence when applied as a foliar treatment .

Chemical Synthesis and Modifications

The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent functionalization with methoxyphenoxy groups. Researchers have developed various synthetic routes to optimize yield and purity, which are crucial for large-scale applications .

Table 2: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Triazole Formation | Cyclization | 85 |

| Methoxyphenoxy Addition | Nucleophilic Substitution | 75 |

| Final Purification | Recrystallization | 90 |

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, the antifungal efficacy of the compound was tested against clinical isolates of Candida albicans. The study revealed that at concentrations above 5 µM, significant inhibition was observed, suggesting its potential as a therapeutic agent for candidiasis treatment.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants showed that applying the compound as a fungicide resulted in a 40% reduction in fungal infections compared to untreated controls. This highlights its practical application in crop protection strategies against fungal diseases.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could play a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs share key features such as the 1,2,4-triazole moiety, methoxy-substituted aromatic systems, and ketone functionalities. Below is a detailed comparison based on synthesis, structural attributes, and biological activities.

Structural and Functional Group Analysis

Target Compound

- Core Structure : Hexan-3-one with 2,2-dimethyl substitution.

- Key Substituents: C4: 1,2,4-Triazole ring (enhances bioactivity via hydrogen bonding and π-π interactions). C6: 3-Methoxyphenoxy group (improves lipophilicity and membrane permeability).

- Potential Applications: Likely agrochemical or antifungal roles, inferred from triazole analogs .

Analog 1 : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one

- Core Structure : Triazol-5(4H)-one.

- Key Substituents :

- C3: 2-(4-Methoxyphenyl)ethyl chain (increases steric bulk).

- C4: 3-Methoxyphenyl group.

- Biological Activity : Antimicrobial and analgesic properties demonstrated in vitro.

Analog 2 : [α-(4-Methoxybenzoyl)-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dimethyl dithiocarbamate

- Core Structure : Ethyl dithiocarbamate linked to triazole.

- Key Substituents :

- 4-Methoxybenzoyl group (electron-withdrawing effect enhances stability).

- Dithiocarbamate moiety (imparts fungicidal activity).

- Biological Activity : Fungicidal and plant growth-regulating activity.

Analog 3 : (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- Core Structure : Thiazolo-triazolone fused system.

- Key Substituents :

- 4-Methoxyphenyl and pyrazole groups (extend conjugation for UV absorption).

- Applications : Likely photodynamic or anticancer agent due to extended aromaticity.

SAR Insights :

Physicochemical Properties

Crystallographic data for Analog 1 () reveals a triclinic crystal system with P1 space group, suggesting similar packing efficiency for the target compound. The methoxy groups likely contribute to moderate solubility in polar aprotic solvents (e.g., DMSO) .

Biological Activity

The compound 6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one is a derivative of the triazole family, known for its diverse biological activities. Triazoles have garnered significant attention in medicinal chemistry due to their broad-spectrum antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 250.30 g/mol. Its structure consists of a triazole ring linked to a phenoxy group, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 20 |

| Similar Triazole Derivative | E. coli | 18 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values around 5 μM indicate significant antiproliferative effects.

- HCT116 (colon cancer) : Similar IC50 values suggest effectiveness comparable to standard chemotherapeutics like doxorubicin .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Studies suggest that triazole derivatives inhibit key enzymes involved in DNA synthesis and repair processes.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced cell proliferation.

Case Studies

Several studies have documented the effectiveness of triazole compounds in clinical settings:

- Clinical Trials : A study involving patients with resistant bacterial infections showed that a related triazole compound significantly improved patient outcomes when combined with standard antibiotic therapy .

- Animal Models : In vivo experiments using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups .

Q & A

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.